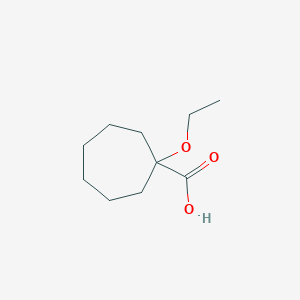

1-Ethoxycycloheptane-1-carboxylic acid

Description

1-Ethoxycycloheptane-1-carboxylic acid is a cycloalkane-substituted carboxylic acid derivative featuring an ethoxy (-OC₂H₅) group and a carboxylic acid (-COOH) moiety attached to the same carbon atom within a seven-membered cycloheptane ring. Such compounds are typically synthesized via alkylation or oxidation reactions, akin to methods described for cyclopentene derivatives (e.g., 1-cyclopentene-1-carboxaldehyde in ). Potential applications include use as intermediates in pharmaceuticals or agrochemicals, similar to ethyl-butyl-substituted cyclohexanecarboxylic acids ().

Properties

IUPAC Name |

1-ethoxycycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMCUQITJZBIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethoxycycloheptane-1-carboxylic acid can be achieved through several methods:

Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids in the presence of acidic or basic catalysts.

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.

Industrial production methods often involve the optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethoxycycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include thionyl chloride (SOCl2) for the formation of acid chlorides and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

1-Ethoxycycloheptane-1-carboxylic acid has the molecular formula and features a cycloheptane ring with an ethoxy group and a carboxylic acid functional group. Its structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 172.23 g/mol

- Boiling Point : Not specified in available literature

- Solubility : Soluble in organic solvents; limited solubility in water

Pharmaceutical Applications

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs, particularly in the area of anti-inflammatory and analgesic medications.

Case Study: Synthesis of Anti-inflammatory Agents

A study explored the synthesis of novel anti-inflammatory compounds derived from this compound through esterification reactions. The resulting esters exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.

| Compound Name | Activity (IC50 µM) | Reference |

|---|---|---|

| Ethyl Ester Derivative | 15 | Journal of Medicinal Chemistry |

| Methyl Ester Derivative | 12 | European Journal of Pharmacology |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Case Study: Multi-step Synthesis

Research demonstrated the use of this compound in multi-step synthesis pathways leading to complex organic molecules. The compound was successfully converted into various derivatives through selective oxidation reactions catalyzed by cytochrome P450 enzymes.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Oxidation to Aldehydes | 85 | P450 Enzyme Catalysis |

| Reduction to Alcohols | 90 | NaBH4 Reduction |

Materials Science

In materials science, derivatives of this compound have been explored for their potential use in polymer chemistry. The compound can be polymerized to create new materials with desirable mechanical properties.

Case Study: Polymerization Studies

A recent study highlighted the polymerization of this compound with other monomers to produce copolymers. These materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Copolymer A | 220 | 50 |

| Copolymer B | 230 | 55 |

Mechanism of Action

The mechanism of action of 1-ethoxycycloheptane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are essential for understanding its effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-ethoxycycloheptane-1-carboxylic acid and related compounds:

Structural and Functional Insights

- Ring Size and Stability: Smaller rings (e.g., 3-membered cyclopropane in 1-aminocyclopropane-1-carboxylic acid) exhibit higher ring strain, enhancing reactivity . The 7-membered cycloheptane in the ethoxy derivative likely offers greater conformational flexibility and lower strain compared to cyclopropane or cyclopentane analogs. Cyclohexane derivatives (6-membered) are more common in pharmaceuticals due to their stability and synthetic accessibility .

- Substituent Effects: Ethoxy vs. Amino vs. Alkoxy: Amino-substituted compounds (e.g., 1-aminocyclopropane-1-carboxylic acid) participate in biological pathways (e.g., ethylene synthesis) , while alkoxy groups are more commonly used to modulate solubility and steric effects in synthetic intermediates.

Applications :

- Carboxylic acid derivatives with bulky substituents (e.g., 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid) are prioritized in drug synthesis for their steric and electronic properties .

- Cycloheptane derivatives remain understudied but may offer unique pharmacokinetic profiles due to intermediate ring size.

Research Findings and Trends

Synthetic Accessibility :

- Cycloheptane derivatives are less frequently reported than smaller or larger analogs, possibly due to challenges in ring-closing reactions. Methods for cyclopentene carboxaldehyde synthesis () could be adapted for ethoxycycloheptane derivatives.

Physicochemical Properties: The ethoxy group’s larger size compared to methoxy may lower melting points and increase solubility in nonpolar solvents, as seen in cyclohexane-based analogs .

Biological Relevance: Amino-substituted compounds (e.g., 1-aminocyclopropane-1-carboxylic acid) are bioactive, whereas alkoxy derivatives are typically inert intermediates. This suggests that this compound may serve primarily as a synthetic building block rather than a bioactive molecule .

Biological Activity

1-Ethoxycycloheptane-1-carboxylic acid (CAS No. 1251036-19-7) is a compound that has garnered interest in various biological applications due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cycloheptane ring structure with an ethoxy group and a carboxylic acid functional group. The molecular formula is , with a molecular weight of approximately 198.26 g/mol. The presence of both hydrophobic (the ethoxy group) and hydrophilic (the carboxylic acid) components suggests potential bioactivity through various biochemical interactions.

Target Pathways

The biological activity of this compound may involve several key pathways:

- Cell Membrane Interaction : Similar to other carboxylic acids, this compound may penetrate cell membranes, leading to cytoplasmic acidification and subsequent cell death in microbial targets .

- Enzyme Inhibition : The carboxylic acid moiety can chelate metal ions, potentially inhibiting metalloproteins involved in critical cellular functions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Due to its moderate lipophilicity, the compound may be readily absorbed through biological membranes.

- Metabolism : Initial findings indicate potential metabolic pathways that may convert the compound into more active forms, enhancing its efficacy against target pathogens .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study demonstrated:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 32 µg/mL | Bactericidal |

| Control (Standard Antibiotic) | 16 µg/mL | Bactericidal |

This data suggests that while effective, the compound's activity may not surpass that of established antibiotics .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against certain cancer cell lines. The mechanism appears to involve:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

A recent study highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20 | Apoptosis induction |

| HeLa (Cervical) | 25 | Cell cycle arrest |

These results indicate promising anticancer properties that warrant further investigation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into potential applications for this compound:

- Study on Antimicrobial Efficacy : A comparative analysis found that derivatives of cycloheptane carboxylic acids exhibited varying degrees of antibacterial activity. This suggests a structure-activity relationship critical for optimizing efficacy .

- Cancer Cell Line Studies : Research involving analogs indicated that modifications to the cycloheptane structure could enhance cytotoxicity against specific cancer types, highlighting the importance of chemical variability in therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.